molecular formula C17H17F2N3O2 B2798604 2-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide CAS No. 2034249-72-2

2-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide

Cat. No. B2798604
CAS RN: 2034249-72-2
M. Wt: 333.339
InChI Key: HNBMEDJJJOVWIA-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzamide class of compounds and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Fluoropyrimidines in Scientific Research

Pharmacogenetics and Metabolism of Fluoropyrimidines
Fluoropyrimidines, like 5-fluorouracil (5-FU), are pivotal in treating solid tumors. Their pharmacogenetic metabolism involves complex biotransformation processes crucial for optimizing therapeutic efficacy and minimizing toxicity. Dihydropyrimidine dehydrogenase (DPD) plays a significant role in metabolizing 5-FU and its prodrugs. Studies have associated severe drug toxicity with germline polymorphisms in the DPD gene, highlighting the need for preemptive genetic testing in patients undergoing fluoropyrimidine-based regimens to personalize treatment and avoid adverse reactions (Del Re et al., 2017).

Synthesis and Application of Fluorinated Compounds
Research into the synthesis of fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, underscores the importance of developing practical and scalable methods. These compounds are key intermediates in manufacturing anti-inflammatory and analgesic materials. Advances in synthesis techniques, including cross-coupling reactions and the use of less hazardous materials, are critical for large-scale production, which is indirectly relevant to the broader field of fluorinated drug development (Qiu et al., 2009).

Mechanism of Action and Therapeutic Strategies
The mechanism of action of fluoropyrimidines involves inhibition of thymidylate synthase (TS), among other targets. Understanding these mechanisms is essential for developing new therapeutic strategies, including drug combinations and biomodulation techniques to enhance efficacy while reducing toxicity. Research continues to explore novel fluoropyrimidine formulations and combinations that can offer better outcomes for patients with various cancers, including colorectal, gastric, and breast cancers (Gmeiner, 2020).

properties

IUPAC Name

2-fluoro-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O2/c18-11-9-20-17(21-10-11)24-13-7-5-12(6-8-13)22-16(23)14-3-1-2-4-15(14)19/h1-4,9-10,12-13H,5-8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBMEDJJJOVWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=CC=C2F)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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